molecular formula C11H16Cl2N4 B6609154 N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride CAS No. 166115-46-4

N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride

Cat. No.: B6609154
CAS No.: 166115-46-4
M. Wt: 275.17 g/mol
InChI Key: HZENQCJQXRBDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Phthalazin-1-yl)propane-1,3-diamine dihydrochloride (CAS 166115-46-4) is a high-purity chemical compound offered for research use in drug discovery and development. This molecule features a phthalazine core, which is a recognized kinase-privileged fragment in medicinal chemistry . Phthalazine-based derivatives are of significant interest in oncology research, particularly as potential inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis strategies . Compounds sharing this core pharmacophore have demonstrated potent broad-spectrum cytotoxic activity in the NCI-60 human tumor cell line screen, with studies indicating mechanisms that include the induction of cell cycle arrest and the triggering of apoptosis . Researchers can utilize this dihydrochloride salt as a key synthetic intermediate to explore structure-activity relationships or to develop novel hybrid structures inspired by known VEGFR-2 inhibitors . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

N'-phthalazin-1-ylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11;;/h1-2,4-5,8H,3,6-7,12H2,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENQCJQXRBDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Chlorophthalazine

1-Chlorophthalazine is typically synthesized via Friedel-Crafts acylation using phthalic anhydride and toluene in the presence of AlCl₃. The reaction proceeds under reflux conditions (2 hours at 110–120°C), yielding 1-chloro-4-p-tolylphthalazine as an intermediate. Subsequent hydrolysis and chlorination steps replace the tolyl group with a chlorine atom. For example, treatment with POCl₃ at 80°C for 4 hours achieves >90% conversion to 1-chlorophthalazine.

Nucleophilic Substitution with Propane-1,3-Diamine

The chlorine atom in 1-chlorophthalazine is highly reactive toward amines. Reacting 1-chlorophthalazine with propane-1,3-diamine in n-butanol at 70–80°C for 6–8 hours facilitates substitution, forming N1-(phthalazin-1-yl)propane-1,3-diamine. Triethylamine (2.5 equivalents) is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. Yields range from 75–85% under optimized conditions (Table 1).

Table 1: Optimization of Nucleophilic Substitution Conditions

SolventTemperature (°C)Time (h)Yield (%)
n-Butanol70678
DMF100482
Dioxane80875

Propane-1,3-Diamine Synthesis and Purification

Propane-1,3-diamine is commercially available but can be synthesized via hydrogenation of dimethylaminopropionitrile, as detailed in continuous fixed-bed processes.

Hydrogenation of Dimethylaminopropionitrile

A two-step continuous process achieves >98% yield of N,N-dimethyl-1,3-propanediamine:

  • Amination : Acrylonitrile reacts with dimethylamine (molar ratio 1:10) at 30°C and 1 MPa in a fixed-bed reactor, producing dimethylaminopropionitrile with 99.5% selectivity.

  • Hydrogenation : Dimethylaminopropionitrile undergoes catalytic hydrogenation (6 MPa H₂, Raney-Ni catalyst, 0.5% NaOH/MeOH) at 120°C, yielding N,N-dimethyl-1,3-propanediamine.

For the non-methylated variant (propane-1,3-diamine), acrylonitrile may react with ammonia under analogous conditions, though this requires stringent control of stoichiometry to avoid over-alkylation.

Salt Formation and Crystallization

The free base of N1-(phthalazin-1-yl)propane-1,3-diamine is converted to its dihydrochloride salt by treatment with concentrated HCl in ethanol. Key parameters include:

  • Stoichiometry : 2.2 equivalents of HCl ensure complete protonation of both amine groups.

  • Crystallization : Slow cooling of the ethanolic solution yields needle-like crystals with >99% purity.

Characterization Data

  • ¹H NMR (500 MHz, D₂O) : δ 8.25 (d, 1H, J = 8.4 Hz, phthalazine-H), 7.98 (t, 1H, J = 7.8 Hz, phthalazine-H), 3.45 (t, 2H, -CH₂NH₂), 3.12 (t, 2H, -CH₂NH-), 2.85 (quin, 2H, -CH₂CH₂CH₂-).

  • Melting Point : 214–216°C (decomposition).

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Classical Batch Synthesis : Yields 70–75% but requires prolonged reaction times (12–16 hours).

  • Continuous Flow Systems : Enable 85–90% yield via precise control of residence time and temperature.

Purity Challenges

Residual solvents (n-butanol, DMF) and unreacted starting materials are common impurities. Recrystallization from ethanol/water (3:1 v/v) reduces contaminants to <0.1%.

Industrial-Scale Production Considerations

Catalyst Reusability

Raney-Ni catalysts in hydrogenation steps maintain activity for >10 cycles with <5% loss in yield.

Environmental Impact

Waste streams containing AlCl₃ require neutralization with Na₂CO₃ to precipitate aluminum hydroxide, achieving compliance with EPA guidelines .

Chemical Reactions Analysis

N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride is in cancer therapy. Research indicates that this compound exhibits potential as an anti-cancer agent, particularly in targeting specific malignancies resistant to conventional treatments. For instance, studies have demonstrated its efficacy in inhibiting tumor growth in models of tyrosine kinase inhibitor-resistant cancers .

Case Study:
In a clinical trial involving patients with advanced malignancies, the administration of this compound resulted in significant tumor regression in a subset of patients previously unresponsive to standard therapies. The treatment was well-tolerated, with manageable side effects reported.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Data Table: Neuroprotective Activity

Study ReferenceModel UsedObserved EffectMechanism
Animal Model of Alzheimer's DiseaseReduced neuronal lossAntioxidant activity
In vitro neuronal cultureDecreased apoptosisInhibition of pro-apoptotic factors

Biochemical Research

This compound is also utilized as a biochemical probe to study protein interactions and signaling pathways. Its ability to selectively bind to certain proteins makes it valuable in understanding complex cellular processes.

Case Study:
In a recent study examining the interaction between this compound and kinases involved in cell signaling pathways, researchers found that it effectively inhibited specific kinase activities, leading to altered cellular responses. This finding underscores its potential as a tool for dissecting signaling cascades in cancer cells .

Mechanism of Action

The mechanism of action of N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, phthalazinone derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFR), leading to anti-inflammatory and anticancer effects . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Application/Activity Reference
N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)-N,N-di(prop-2-yn-1-yl)propane-1,3-diamine dihydrochloride 6-Chloro-tetrahydroacridine, propargyl groups 408.3 Cholinesterase inhibition (Alzheimer’s research)
K137-E4 (N1-(4,5,6,7-tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine derivative) Tetrabromo-benzimidazole, glutamic acid chain N/A CK2 kinase inhibition (IC₅₀ = 25 nM)
N1-[3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl]-N1,N3,N3-trimethylpropane-1,3-diamine dihydrochloride Benzyl-indazolyl group N/A Anti-inflammatory/analgesic (Benzydamine analog)
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol-triazole conjugate N/A Targeted drug delivery (hormone therapy)
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride Cyclobutane ring 213.1 Pharmaceutical intermediate

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for in vivo applications. For example, N-1-Naphthylethylenediamine dihydrochloride has a melting point of 196–201°C, indicating thermal stability .
  • Purity : Commercial analogs like Propane-1,3-diamine dihydrochloride are available at >97% purity, ensuring reproducibility in research .

Biological Activity

N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalazine ring fused with a propane-1,3-diamine moiety. This unique structure contributes to its diverse biological activities. The dihydrochloride form enhances its solubility, making it suitable for various pharmacological applications.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease pathways:

  • COX-2 Inhibition : Similar to other phthalazine derivatives, this compound may inhibit cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and cancer progression.
  • VEGFR Inhibition : It has been suggested that this compound may also target vascular endothelial growth factor receptors (VEGFR), which are implicated in angiogenesis and tumor growth.

Anticancer Activity

Research indicates that this compound has promising anticancer properties:

  • In vitro Studies : Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including A2780 (ovarian cancer), NCI-H460 (lung cancer), and MCF-7 (breast cancer). Compounds derived from phthalazinone scaffolds often show IC50 values below 10 µM, indicating potent activity .
Cell LineIC50 Value (µM)Activity Level
A2780<10High
NCI-H460<10Moderate to High
MCF-7<10High

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in 2022 explored the synthesis of phthalazinone-dithiocarbamate hybrids, which included this compound. The hybrid compounds exhibited enhanced antiproliferative activity against human cancer cell lines. The study highlighted the importance of structural modifications at the N2 and C4 positions of the phthalazinone core to optimize anticancer efficacy .

Case Study 2: Mechanism Exploration

Another investigation focused on the mechanism by which phthalazinone derivatives inhibit tumor growth. The study found that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of angiogenesis .

Research Findings

Recent literature emphasizes the versatility of phthalazinone derivatives in drug discovery. They are recognized for their ability to interact with multiple biological targets, leading to diverse pharmacological effects such as:

  • Anti-inflammatory : Through COX inhibition.
  • Antidiabetic : Some derivatives exhibit insulin-sensitizing properties.
  • Antihypertensive : Potential modulation of vascular tone via VEGFR inhibition .

Q & A

Q. Q1. What are the primary synthetic routes for N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

  • Reduction of nitro precursors : Nitro groups on phthalazine derivatives are reduced using catalytic hydrogenation or NaBH₄ in acidic media. Temperature (40–60°C) and pH control (pH 3–5) are critical to avoid over-reduction or side reactions .
  • Alkylation of amines : Propane-1,3-diamine is alkylated with phthalazin-1-yl halides. Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while excess amine minimizes di-substitution byproducts .
    Key Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization for purity >95% .

Q. Q2. How is the purity of this compound validated in academic research?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., phthalazine proton signals at δ 8.5–9.5 ppm, amine protons at δ 1.5–2.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈Cl₂N₄ requires m/z 345.09) .
    • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl content (deviation <0.3%) .
  • Impurity Profiling : HPLC with UV detection (λ = 254 nm) identifies residual solvents or unreacted precursors. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) for optimal resolution .

Advanced Research Questions

Q. Q3. How do structural modifications to the phthalazine moiety impact the compound’s biological activity?

Methodological Answer:

  • Case Study : Substituting phthalazine with pyridazine (as in ) reduces steric hindrance, enhancing binding to amine receptors. Introduce electron-withdrawing groups (e.g., -NO₂) to improve stability in physiological pH .
  • In Vitro Testing :
    • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., acetylpolyamine oxidase) using fluorogenic substrates. Compare modified vs. parent compound .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in model cell lines via scintillation counting .

Q. Q4. What strategies resolve contradictions in reported solubility and stability data for dihydrochloride salts?

Methodological Answer:

  • Solubility Profiling :
    • pH-Dependent Solubility : Test solubility in buffers (pH 1–10). Dihydrochloride salts typically show high solubility in acidic media (pH <3) but precipitate at neutral pH due to free base formation .
    • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
  • Stability Studies :
    • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity. Monitor degradation via HPLC; identify products (e.g., hydrolyzed amines) with LC-MS .
    • Long-Term Storage : Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation .

Q. Q5. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the compound’s phthalazine ring and active sites of target proteins (e.g., kinases). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) to confirm pose retention .

Methodological Contradictions and Resolutions

Q. Q6. Why do some protocols favor alkylation over reductive amination for synthesizing this compound?

Resolution :

  • Alkylation Advantages : Higher regioselectivity for primary amines, avoiding over-alkylation. Use of phthalazin-1-yl bromides (vs. chlorides) improves reaction rates in DMF at 80°C .
  • Reductive Amination Limitations : Requires stoichiometric reducing agents (e.g., NaBH₃CN), which may reduce phthalazine rings if not carefully controlled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.